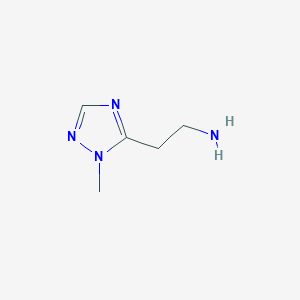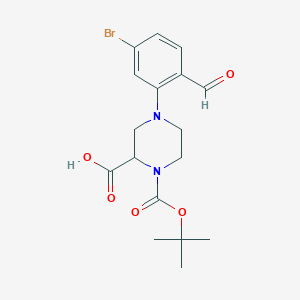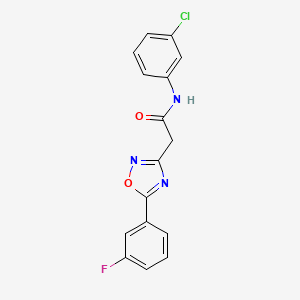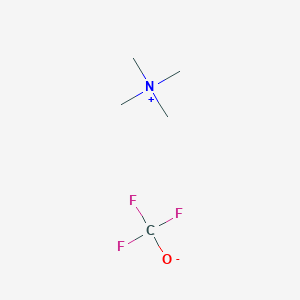
Tetramethylammonium-trifluoromethanolate
Übersicht
Beschreibung
Tetramethylammonium-trifluoromethanolate is a compound with the molecular formula C5H12F3NO . It is also known by other names such as tetramethylammonium trifluoromethylate and tetramethylazanium trifluoromethanolate .
Molecular Structure Analysis
The molecular structure of Tetramethylammonium-trifluoromethanolate consists of one tetramethylammonium cation and one trifluoromethanolate anion . The molecular weight of the compound is 159.15 g/mol . The InChI and SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
Tetramethylammonium-trifluoromethanolate has a molecular weight of 159.15 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 159.08709849 g/mol . The topological polar surface area of the compound is 23.1 Ų .Wissenschaftliche Forschungsanwendungen
1. Use in Electrochemistry
Tetramethylammonium ions, specifically tetramethylammonium difluoro(oxalato)borate (TMADFOB), enhance the capacitance of electric double-layer capacitors (EDLCs) when used in moderately high concentrations. These ions increase the number of ions accumulated in the pores of an activated carbon electrode, leading to higher capacitance in EDLCs. TMADFOB has shown higher gravimetric capacitance compared to similar compounds, indicating its effectiveness in electrochemical applications (Nambu, Takahashi, Suzuki, & Sasaki, 2013).
2. Organic Synthesis
Tetramethylammonium compounds, including tetramethylammonium nitrate, are used in organic synthesis for nitration processes. These compounds provide a source for nitronium triflate nitrating agents, enabling rapid and selective nitration of various aromatic and heteroaromatic substrates. This method is mild enough for large-scale syntheses and typically results in high yields with minimal need for purification (Shackelford et al., 2003).
3. Analytical Chemistry
Tetramethylammonium hydroxide is utilized for the characterization of chlorogenic acids, including those belonging to caffeoyl, p-coumaroyl, feruloyl, and dicaffeoylquinic acid subgroups. This compound aids in the identification of trace amounts of these acids, with the assignments confirmed through conventional proton NMR (Clifford, Kellard, & Birch, 1989).
4. Synthetic Chemistry
Tetramethylammonium trifluoromethylselenate, used in copper-catalyzed oxidative coupling reactions, facilitates the synthesis of valuable trifluoromethylselenoarenes and alkynes under mild conditions. This method allows direct access to these compounds and demonstrates significant synthetic utility (Lefebvre, Pluta, & Rueping, 2015).
5. Material Science
In the study of lamellar lyotropic liquid crystals, tetramethylammonium perfluoro-octanoate demonstrates the ability to form a single-layered lamellar liquid crystalline phase at room temperature. This research contributes to understanding the structural parameters and stability of such phases (Hedge, Thomas, Mortimer, & White, 1980).
Safety And Hazards
Tetramethylammonium-trifluoromethanolate is toxic if swallowed or in contact with skin . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use only under a chemical fume hood .
Eigenschaften
IUPAC Name |
tetramethylazanium;trifluoromethanolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N.CF3O/c1-5(2,3)4;2-1(3,4)5/h1-4H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOIVYZLFDYMDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C.C([O-])(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660019 | |
| Record name | N,N,N-Trimethylmethanaminium trifluoromethanolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetramethylammonium-trifluoromethanolate | |
CAS RN |
189997-61-3 | |
| Record name | N,N,N-Trimethylmethanaminium trifluoromethanolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetramethylammonium trifluoromethylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(6-Chloro-2-pyrazinyl)carbonyl]morpholine](/img/structure/B1417836.png)
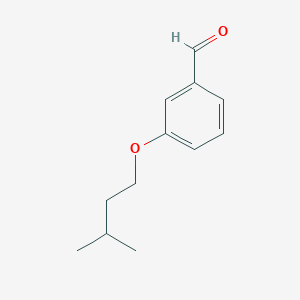
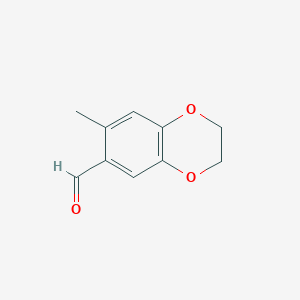
![2-{4-[(r)-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol](/img/structure/B1417840.png)
![1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one](/img/structure/B1417841.png)
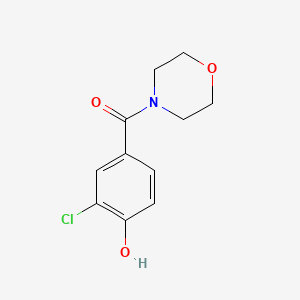
![4-(4-Fluoro-2-formylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1417844.png)
![3-formyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B1417845.png)
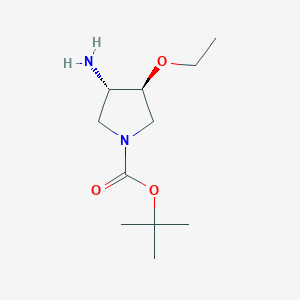
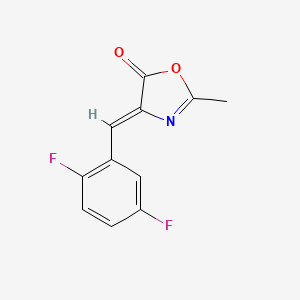
![3-(6,7-Dimethyl-1H-benzo[d]imidazol-2-yl)-propanoic acid](/img/structure/B1417849.png)
